

# MF59 Emulsion Instability: Technical Support Center

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MF-592

Cat. No.: B15581924

[Get Quote](#)

Welcome to the technical support center for troubleshooting MF59 emulsion instability. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the preparation and handling of MF59 and MF59-like emulsions.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter. Each question is followed by potential causes and recommended solutions.

### Issue 1: Increased Particle Size

Q: My MF59 emulsion shows a significantly larger particle size than the expected ~160 nm. What could be the cause and how can I fix it?

A: An increase in particle size is a common indicator of emulsion instability, often due to droplet coalescence.

Potential Causes:

- Insufficient Homogenization: The energy input during emulsification might be too low or the duration too short to effectively reduce droplet size.

- Incorrect Surfactant Concentration: The concentration of surfactants (Tween 80 and Span 85) may be insufficient to stabilize the oil droplets.
- Improper Formulation: The ratio of oil to water or the overall concentration of components may be incorrect.
- High Storage Temperature: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence.[\[1\]](#)

#### Troubleshooting Steps:

- Verify Homogenization Parameters: Ensure your high-pressure homogenizer or microfluidizer is functioning correctly and set to the appropriate pressure and number of passes as specified in your protocol.
- Review Formulation: Double-check the concentrations of all components (squalene, Tween 80, Span 85, and citrate buffer).
- Optimize Surfactant Levels: Consider a modest increase in the surfactant concentration to provide better stabilization.
- Control Temperature: Prepare and store the emulsion at the recommended temperature, typically between 2-8°C. Avoid temperature fluctuations.

## Issue 2: High Polydispersity Index (PDI)

Q: The Polydispersity Index (PDI) of my emulsion is high (e.g.,  $> 0.3$ ). What does this indicate and how can I improve it?

A: A high PDI indicates a broad distribution of particle sizes, suggesting a non-uniform emulsion which can be a precursor to instability. For pharmaceutical lipid-based carriers, a PDI of 0.3 and below is generally considered acceptable and indicates a homogenous population.  
[\[2\]](#)

#### Potential Causes:

- Inconsistent Homogenization: Non-uniform shear forces during preparation can lead to a wide range of droplet sizes.

- Aggregation or Flocculation: Droplets may be clumping together, which is read by Dynamic Light Scattering (DLS) as larger particles, thus broadening the size distribution.[3]
- Formulation Issues: Imbalances in the formulation can lead to less stable droplets of varying sizes.

#### Troubleshooting Steps:

- Optimize Homogenization: Increase the number of passes through the homogenizer or optimize the pressure to ensure uniform particle size reduction.
- Check for Aggregates: Visually inspect the sample. If you suspect aggregation, you might consider gentle agitation to redisperse the flocculated particles. Note that coalescence is irreversible.
- Filter the Emulsion: Passing the emulsion through a 0.22 µm filter can help remove larger particles and aggregates, though this is typically done post-preparation as a sterilization step.[4]
- Re-evaluate Formulation: Ensure the surfactant-to-oil ratio is optimal for creating a stable and uniform emulsion.

## Issue 3: Phase Separation

Q: I am observing a separate layer of oil on top of my emulsion. What is causing this and is it salvageable?

A: The appearance of an oil layer is a clear sign of phase separation, an advanced stage of emulsion instability where droplets have coalesced. This is an irreversible process.[5]

#### Potential Causes:

- Incorrect Formulation: The most likely cause is an insufficient amount or the wrong type of emulsifier to stabilize the oil-in-water emulsion.[5]
- Extreme Storage Conditions: High temperatures significantly accelerate phase separation. Studies have shown that squalene-based emulsions with larger particle sizes show signs of

phase separation, such as visible oil droplets, when stored at elevated temperatures (e.g., 40°C or 60°C).[1]

- pH Imbalance: A significant deviation from the optimal pH of the citrate buffer can affect surfactant performance and lead to instability.[5]

#### Troubleshooting Steps:

- Discard the Unstable Emulsion: Once significant phase separation has occurred, the emulsion cannot be simply remixed.
- Review and Optimize Formulation:
  - Ensure the correct concentrations of Tween 80 and Span 85 are being used.
  - Verify the pH of the citrate buffer is within the appropriate range (typically around 6.5).[4]
- Control Environmental Factors:
  - Strictly adhere to recommended storage temperatures (2-8°C).
  - Protect the emulsion from freezing, as this can also disrupt stability.
- Improve Homogenization: Ensure the initial homogenization process is sufficient to create small, stable droplets that are less prone to coalescence.

## Quantitative Data Summary

The stability of squalene-based emulsions is highly dependent on particle size and storage temperature. The following tables summarize data from a stability study on squalene-in-water emulsions with varying initial particle sizes stored at different temperatures for 30 days.

Table 1: Particle Size (nm) Stability Over 30 Days

| Initial Size | 5°C    | 25°C            | 40°C                                    | 60°C                                    |
|--------------|--------|-----------------|-----------------------------------------|-----------------------------------------|
| 80 nm        | Stable | Stable          | Stable                                  | Stable                                  |
| 150 nm       | Stable | Stable          | Slight Increase                         | Significant Increase & Phase Separation |
| 250 nm       | Stable | Slight Increase | Significant Increase & Phase Separation | Rapid Phase Separation                  |

Data adapted from a study on squalene-based emulsions. "Stable" indicates no significant change in particle size. "Slight Increase" and "Significant Increase" denote measurable changes in particle size over the 30-day period.

Table 2: pH Stability Over 30 Days

| Initial Size | 5°C & 25°C          | 40°C             | 60°C                            |
|--------------|---------------------|------------------|---------------------------------|
| 100 nm       | No significant drop | Noticeable drop  | Significant drop (to ~5.8)      |
| 250 nm       | No significant drop | Significant drop | More significant drop (to ~4.5) |

A drop in pH at higher temperatures may be attributed to the oxidation of squalene.

Table 3: Typical Physicochemical Properties of a Stable MF59-like Emulsion

| Parameter                  | Typical Value                   | Indication of Stability                                                      |
|----------------------------|---------------------------------|------------------------------------------------------------------------------|
| Mean Particle Size         | ~160 nm                         | Within 10-15% of the initial value                                           |
| Polydispersity Index (PDI) | < 0.2                           | A low PDI indicates a narrow, uniform size distribution                      |
| Zeta Potential             | ~ -23 to -40 mV                 | Values more negative than -30 mV generally indicate good colloidal stability |
| Visual Appearance          | Homogeneous, milky-white liquid | No visible particles, aggregation, or phase separation                       |

## Experimental Protocols

### Preparation of an MF59-like Emulsion via High-Pressure Homogenization

This protocol describes a common method for preparing a stable MF59-like nanoemulsion.

#### Materials:

- Squalene
- Tween 80 (Polysorbate 80)
- Span 85 (Sorbitan Trioleate)
- Citrate Buffer (10 mM, pH 6.5)
- High-Pressure Homogenizer (e.g., Microfluidizer)

#### Procedure:

- Prepare the Oil and Aqueous Phases:

- Oil Phase: Combine squalene (4.3% v/v), Span 85 (0.5% v/v), and Tween 80 (0.5% v/v).
- Aqueous Phase: Use 10 mM citrate buffer, pH 6.5 (94.7% v/v).
- Create a Premix: Coarsely mix the oil and aqueous phases using a high-shear mixer.
- High-Pressure Homogenization:
  - Process the premix through a high-pressure homogenizer at approximately 20,000 psi.[\[4\]](#)
  - Recirculate the emulsion for a set number of passes (e.g., 5-10) until a stable and uniform particle size of ~160 nm is achieved.
- Sterile Filtration: Filter the final emulsion through a 0.22 µm polysulfone filter for sterilization.  
[\[4\]](#)
- Storage: Store the final emulsion at 2-8°C.

## Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the mean particle size and polydispersity index (PDI).

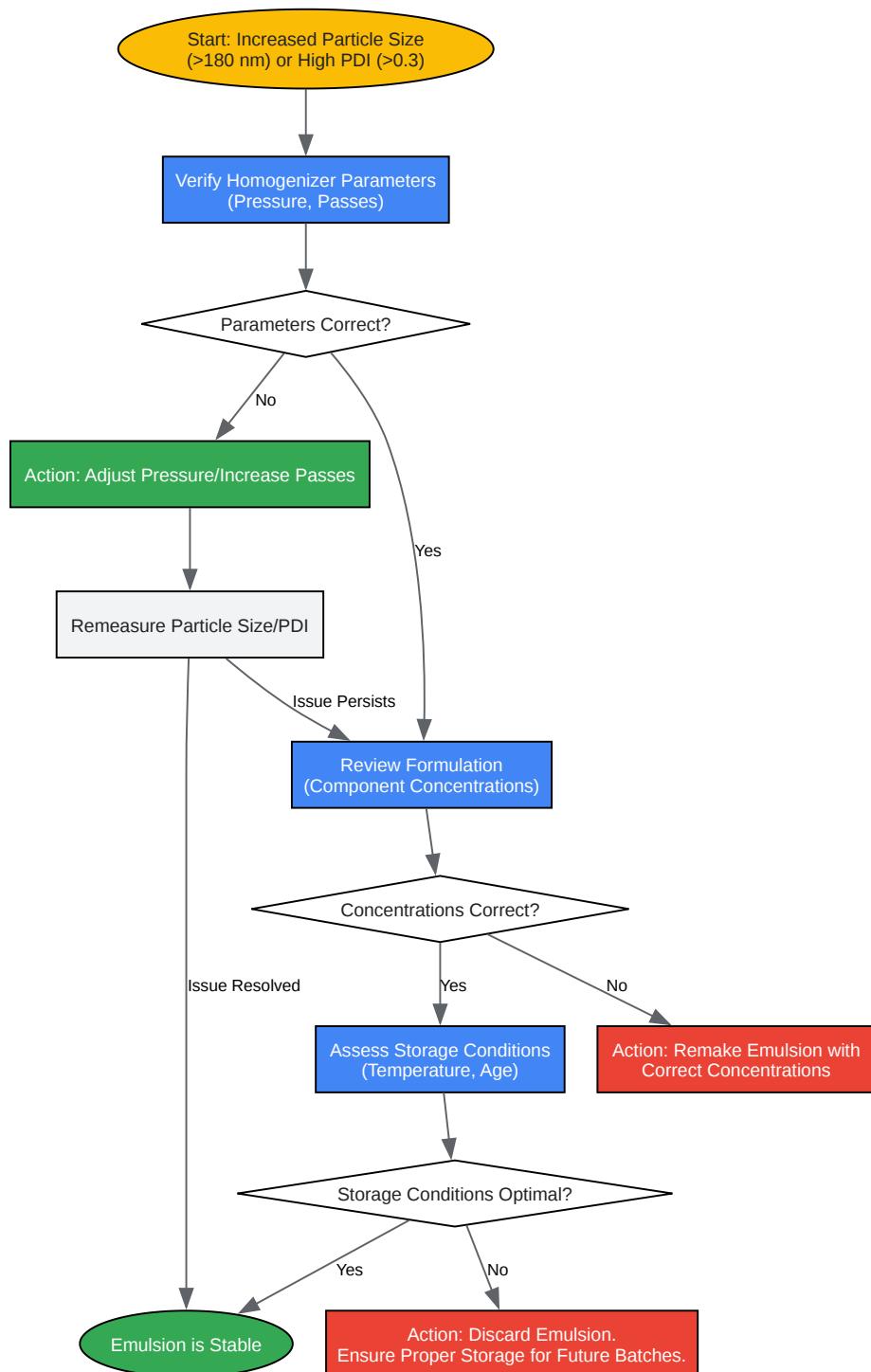
Procedure:

- Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
- Sample Preparation:
  - Dilute a small aliquot of the MF59 emulsion in filtered 10 mM citrate buffer to a suitable concentration. The final solution should be slightly hazy, not opaque.
  - Gently mix the diluted sample to ensure homogeneity without introducing air bubbles.
- Measurement:
  - Transfer the diluted sample to a clean cuvette.
  - Place the cuvette in the instrument's sample holder.

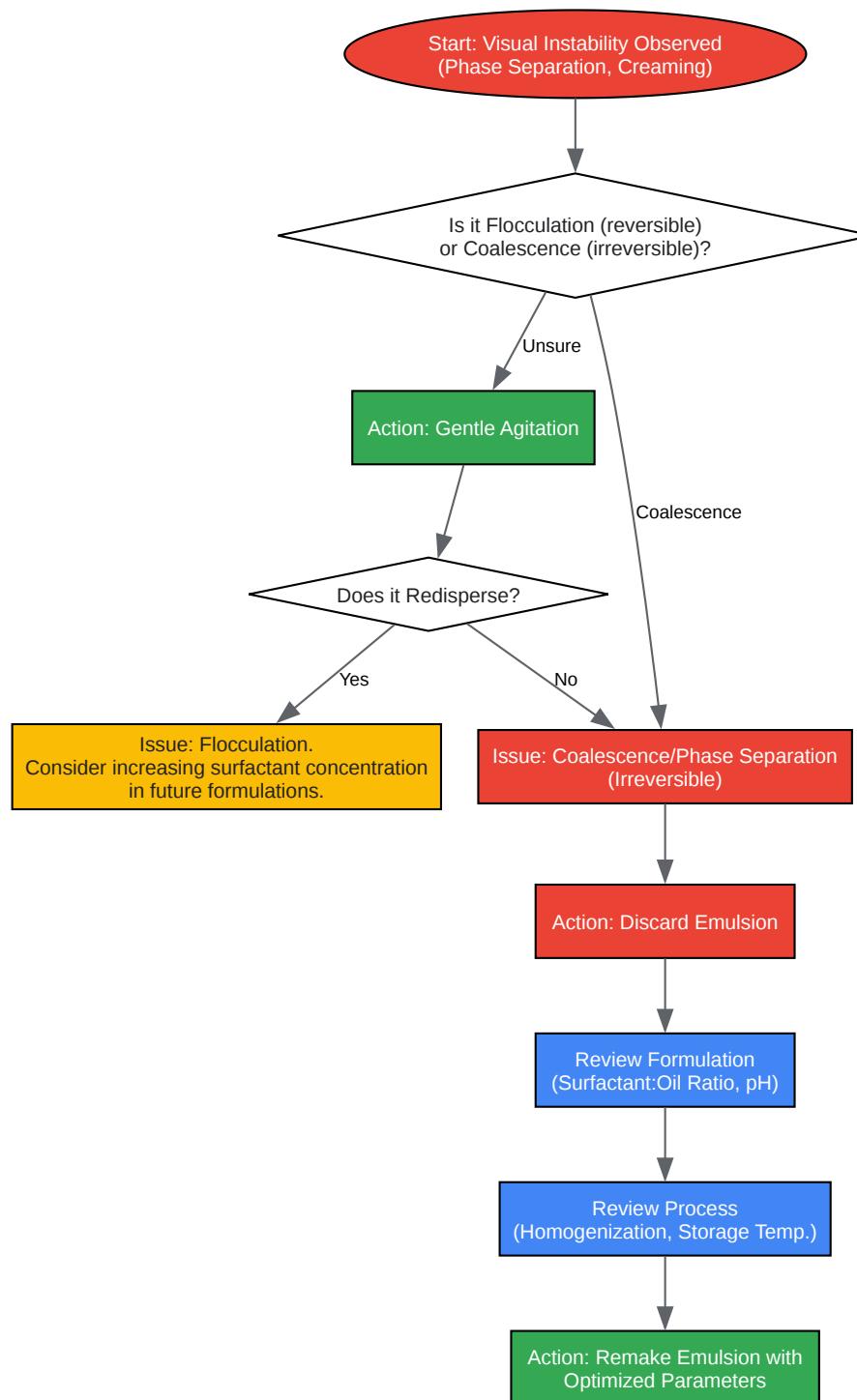
- Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
- Allow the sample to equilibrate to the set temperature for a few minutes.
- Perform at least three replicate measurements to ensure reproducibility.
- Data Analysis: Analyze the correlation function to obtain the Z-average diameter (mean particle size) and the PDI.

## Visual Inspection for Instability

A simple yet critical step to assess emulsion quality.


Procedure:

- Prepare the Viewing Area: Use an inspection station with a matte black and a non-glare white background. The area should be well-lit with a diffused light source.
- Sample Handling:
  - Gently swirl and invert the vial containing the emulsion to ensure it is homogenous and to resuspend any settled particles. Avoid creating air bubbles.
- Inspection:
  - Hold the vial against the white background and observe for any signs of color change or visible, dark particulate matter.
  - Hold the vial against the black background to inspect for light-colored particles.
  - Look for signs of instability:
    - Creaming: A concentrated layer at the top.
    - Sedimentation: A layer of settled material at the bottom.
    - Flocculation: Clumps or aggregates of droplets.


- Phase Separation: A distinct, clear, or oily layer on the surface.
- Record Observations: Document all findings, including the type, size, and number of any observed particles or signs of instability.

## Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common MF59 instability issues.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for increased particle size or high PDI.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for visual signs of instability.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. A novel atheroprotective role of MF59-like adjuvant when co-administered with CETP vaccine in rabbit model of atherosclerosis - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 5. [makingcosmetics.com](https://www.makingcosmetics.com) [makingcosmetics.com]
- To cite this document: BenchChem. [MF59 Emulsion Instability: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581924#troubleshooting-mf59-emulsion-instability>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)